Tricaine

Description

Tricaine methanesulfonate (MS-222) is a widely used anesthetic in aquatic research, particularly for fish and amphibians. It functions by reversibly blocking voltage-gated sodium channels (Nav), thereby inhibiting neural action potentials and inducing sedation . Its efficacy and safety profile have made it a staple in procedures requiring temporary immobilization, such as surgical interventions, imaging, and behavioral studies. MS-222 is administered via immersion, with effects typically manifesting within minutes and recovery occurring rapidly post-removal .

Key applications include:

- Behavioral studies: MS-222 is used to sedate zebrafish (Danio rerio) during handling, though its transient cognitive effects (e.g., impaired short-term memory and cognitive flexibility in young adults) necessitate careful timing of post-exposure experiments .

- Cardiovascular research: At higher doses (e.g., 500 μM), MS-222 reduces cardiac output in zebrafish embryos by 40%, demonstrating dose-dependent suppression of cardiovascular performance .

- Neuroscience: It selectively blocks neural Nav channels without directly paralyzing skeletal muscle, distinguishing it from non-selective sodium channel blockers .

Properties

IUPAC Name |

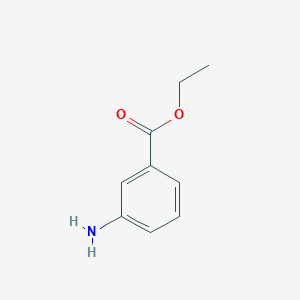

ethyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCBYSBVJIMENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50930-41-1 (hydrochloride), 886-86-2 (methyl sulfate) | |

| Record name | Tricaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044011 | |

| Record name | Ethyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 3-aminobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tricaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

582-33-2 | |

| Record name | Ethyl 3-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 3-aminobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02591PHL19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricaine can be synthesized through the esterification of 3-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of ethyl 3-aminobenzoate may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for precise control over reaction conditions, leading to high conversion rates and selectivity.

Chemical Reactions Analysis

Chemical Stability and Decomposition Pathways

Tricaine demonstrates conditional stability influenced by environmental factors:

Critical decomposition products: No hazardous byproducts are documented, though methanesulfonic acid residues may form under extreme pH or heat .

Reactivity with Incompatible Substances

This compound exhibits selective reactivity with specific chemical groups:

pH-Dependent Reactivity

Buffering capacity directly impacts this compound’s chemical behavior:

- Optimal pH range : 7.0–7.4 for aqueous solutions .

- Acidic conditions (pH <6) : Protonation of the amine group reduces solubility and anesthetic efficacy .

- Alkaline conditions (pH >8) : Hydrolysis of the ester bond generates 3-aminobenzoic acid and ethanol .

Hazardous Reaction Conditions

This compound poses specific handling risks:

- Dust-air mixtures : Finely powdered forms create explosive aerosols at ≥0.1 mg/m³ .

- Dehydration : Concentrated solutions (>11% w/v) crystallize, releasing exothermic energy .

- Metal contact : Prolonged storage in steel containers may leach iron ions, altering redox stability .

Table 1: Stability of this compound Solutions Under Storage

| Storage Duration | Temperature | pH Stability | Activity Retention |

|---|---|---|---|

| 0 months (fresh) | 24°C | 7.2–7.6 | 100% |

| 2 months | 4°C | 7.0–7.3 | 98% |

| 6 months | -20°C | 6.9–7.4 | 95% |

| Data aggregated from |

Table 2: Documented Incompatible Reactions

Scientific Research Applications

Scientific Research Applications

Tricaine is predominantly utilized in zebrafish research , where it serves multiple purposes:

- Anesthesia for Behavioral Studies : this compound is used to induce anesthesia in zebrafish for behavioral assays. Studies have shown that a concentration of 168 mg/L can induce loss of righting reflex within 30 seconds, with recovery occurring within minutes . This rapid induction makes it suitable for time-sensitive experiments.

- Neurophysiological Investigations : Research has demonstrated that this compound affects neuronal activity in the forebrain and other brain regions. For instance, calcium imaging studies revealed that this compound interferes with optokinetic behavior by disrupting signals between the pretectum and hindbrain .

- Comparative Studies : this compound has been compared with alternative anesthetic methods such as gradual cooling. Findings indicate that this compound provides a more stable physiological response, with less variability in recovery times among individual subjects .

Veterinary Applications

In veterinary medicine, this compound is employed for:

- Anesthesia and Sedation : this compound is routinely used for the sedation and anesthesia of fish during surgical procedures or sampling. Its efficacy allows for safe handling of aquatic species without causing significant stress or harm .

- Euthanasia : The compound is also employed in humane euthanasia protocols for fish and amphibians, ensuring a quick and painless process .

Data Tables

| Application Area | Specific Use | Concentration (mg/L) | Recovery Time |

|---|---|---|---|

| Zebrafish Research | Behavioral Studies | 168 | ~3 minutes |

| Neurophysiological Studies | Calcium Imaging | 168 | Varies |

| Veterinary Medicine | Anesthesia | 100-200 | Immediate to minutes |

| Euthanasia | Humane Euthanasia | 200-300 | Immediate |

Case Study 1: Efficacy in Zebrafish

A study assessed the effects of this compound on zebrafish larvae during visual stimulus exposure. Results indicated that while this compound reduced the number of active sensory neurons, it did not significantly alter their motion sensitivity, highlighting its utility in maintaining certain neural functions during anesthesia .

Case Study 2: Comparison with Other Anesthetics

In another investigation comparing this compound with propofol in Sonoran Desert fish, this compound demonstrated comparable anesthetic effects but with fewer cardiopulmonary complications, suggesting its safety profile in aquatic species .

Mechanism of Action

Tricaine exerts its anesthetic effects by blocking sodium channels in nerve cells. By binding to these channels, it prevents the influx of sodium ions, thereby inhibiting the generation and propagation of electrical impulses along the nerve fibers. This action effectively numbs the targeted area and provides pain relief.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence focuses primarily on MS-222, its unique properties can be contextualized against general characteristics of analogous anesthetics. Below is a comparative analysis based on mechanism, efficacy, and practical considerations:

Mechanism of Action

Implications : MS-222’s neural specificity reduces confounding muscle-related side effects, making it preferable for studies requiring preserved motor function post-recovery .

Cognitive and Behavioral Effects

Implications: MS-222’s reversible cognitive effects necessitate a 3-day recovery period for behavioral assays, whereas alternatives like eugenol may require longer washout times .

Cardiovascular Effects

Implications : MS-222 is less suitable for cardiovascular studies compared to metomidate, which preserves cardiac function better .

Stability and Practical Use

Implications : MS-222’s stability and regulatory compliance enhance its utility in longitudinal studies .

Biological Activity

Tricaine, also known as MS-222, is a widely used anesthetic in aquatic research, particularly with zebrafish. Its primary mechanism of action is believed to involve the blockade of voltage-gated sodium channels, leading to reduced neuronal excitability. This article reviews the biological activity of this compound, focusing on its effects on neuronal activity, behavioral responses, and comparative efficacy with other anesthetic methods.

This compound acts primarily by inhibiting sodium channels in neuronal membranes. This inhibition is crucial for its anesthetic properties, as it reduces the ability of neurons to fire action potentials, thereby inducing a state of anesthesia characterized by decreased responsiveness to stimuli and overall reduced neural activity .

Effects on Neuronal Activity

Recent studies utilizing zebrafish larvae have demonstrated that exposure to this compound significantly affects neuronal dynamics across various brain regions. For instance, Leyden et al. (2022) observed that treatment with 168 mg/L this compound led to a rapid loss of neuronal activity in the forebrain, while only mild effects were noted in the midbrain and hindbrain . The study employed calcium imaging techniques to quantify changes in neuronal activity, revealing that this compound administration resulted in a measurable decline in spontaneous brain activity.

Table 1: Neuronal Activity Changes Post-Tricaine Treatment

| Brain Region | Activity Change (ΔBA) | Response Time (seconds) |

|---|---|---|

| Forebrain | Significant decrease | <30 |

| Midbrain | Mild decrease | >30 |

| Hindbrain | Mild decrease | >30 |

Behavioral Responses

Behavioral assays conducted on zebrafish larvae indicated that this compound effectively induced anesthesia as evidenced by loss of righting reflex and reduced movement. In controlled experiments, larvae exposed to this compound exhibited a loss of spontaneous activity within 30 seconds and regained normal behavior within approximately 15 minutes after removal from the anesthetic . The recovery times were found to be dose-dependent, with lower concentrations leading to faster recovery.

Case Study: Anesthesia Efficacy

In a comparative study between this compound and gradual cooling as anesthetic methods, this compound was shown to be more effective at minimizing physiological stress. While both methods induced similar levels of anesthesia, gradual cooling resulted in harmful physiological changes such as calcium surges associated with apoptosis in larval zebrafish .

Comparative Analysis with Other Anesthetics

This compound has been compared with alternative anesthetics such as eugenol and hypothermia. While eugenol also acts as an anesthetic agent, it has been noted for causing branchial alterations and may not be as effective for certain applications compared to this compound . Hypothermia can induce anesthesia but lacks the precision and controllability offered by chemical agents like this compound.

Table 2: Comparison of Anesthetic Agents

| Anesthetic Agent | Onset Time (seconds) | Recovery Time (minutes) | Physiological Impact |

|---|---|---|---|

| This compound | <30 | 3-15 | Minimal adverse effects |

| Eugenol | Variable | Longer than this compound | Branchial alterations |

| Hypothermia | Gradual | Prolonged | Potential for stress |

Q & A

Basic Research Questions

Q. How can researchers determine the optimal Tricaine concentration for anesthesia in zebrafish without compromising experimental reproducibility?

- Methodological Answer : Conduct pilot studies using a dose-response curve to establish the median effective concentration (EC₅₀) for anesthesia. Include control groups to assess recovery rates and physiological stress markers (e.g., cortisol levels). Validate results across life stages (larvae vs. adults) and adjust pH of the solution to stabilize this compound efficacy, as its potency is pH-dependent .

- Key Data : EC₅₀ values for zebrafish larvae (80–160 mg/L) and adults (50–100 mg/L) vary with temperature and water chemistry.

Q. What ethical considerations are critical when using this compound in longitudinal studies involving fish models?

- Methodological Answer : Adhere to NIH guidelines for animal welfare by limiting anesthesia duration to <15 minutes for non-invasive procedures. Monitor post-recovery behavior for 24 hours to assess residual effects. Document mortality rates and justify sample sizes using power analysis to minimize unnecessary animal use .

- Key Data : Mortality rates >5% indicate protocol adjustments; recovery times exceeding 10 minutes suggest overdosing.

Q. How can researchers address variability in this compound efficacy across aquatic species?

- Methodological Answer : Perform species-specific pharmacokinetic studies to quantify absorption rates and metabolite clearance. Use HPLC or mass spectrometry to measure this compound concentrations in blood/tissues. Cross-reference with behavioral assays (e.g., loss of equilibrium, response to stimuli) .

- Key Data : Species like medaka (Oryzias latipes) require 2–3× higher doses than zebrafish due to differences in gill surface area.

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s neurotoxic effects reported across studies?

- Methodological Answer : Conduct a systematic meta-analysis of peer-reviewed studies to identify confounding variables (e.g., pH, temperature, genetic strains). Replicate conflicting experiments under standardized conditions and integrate transcriptomic profiling (RNA-seq) to assess neuroinflammatory markers (e.g., GFAP, TNF-α) .

- Key Data : Neurotoxicity thresholds vary by exposure duration; 30-minute exposure at 200 mg/L induces apoptosis in zebrafish larval neurons .

Q. How can this compound’s interaction with other anesthetic adjuvants (e.g., lidocaine) be quantified to enhance anesthesia protocols?

- Methodological Answer : Apply isobolographic analysis to evaluate synergistic or antagonistic effects. Use fractional inhibitory concentration (FIC) indices and computational modeling (e.g., molecular docking) to predict binding affinities at GABA receptors. Validate with electrophysiological recordings in vitro .

- Key Data : Lidocaine (1–2 mg/L) reduces this compound requirements by 40% in rainbow trout, minimizing respiratory depression.

Q. What methodologies validate this compound’s safety in transgenic aquatic models used for developmental biology?

- Methodological Answer : Perform teratogenicity screens using CRISPR-modified embryos exposed to this compound during gastrulation. Track developmental milestones (somite formation, heartbeats) via time-lapse microscopy. Compare with untreated controls and analyze off-target gene expression via whole-genome sequencing .

- Key Data : Prolonged exposure (>20 minutes) at 150 mg/L disrupts notochord development in 15% of transgenic zebrafish.

Data Analysis & Interpretation

Q. How should researchers statistically analyze this compound-induced behavioral data to avoid Type I/II errors?

- Methodological Answer : Use mixed-effects models to account for intra-subject variability in longitudinal studies. Apply Bonferroni correction for multiple comparisons (e.g., dose groups, time points). Validate normality assumptions with Shapiro-Wilk tests and report effect sizes (Cohen’s d) for transparency .

- Key Data : Non-parametric tests (e.g., Kruskal-Wallis) are recommended for skewed datasets, such as recovery latency times.

Q. What strategies ensure reproducibility of this compound experiments when external lab conditions (e.g., water hardness) differ?

- Methodological Answer : Standardize protocols using ASTM International guidelines (e.g., ASTM F2066-18 for fish anesthesia). Calibrate equipment (pH meters, scales) daily and document water quality parameters (dissolved O₂, conductivity). Share raw data and analysis scripts via repositories like Zenodo to facilitate cross-lab validation .

Ethical & Reporting Standards

Q. How can researchers align this compound studies with ARRIVE 2.0 guidelines for preclinical research reporting?

- Methodological Answer : Include detailed methods sections on anesthesia duration, euthanasia criteria, and exclusion criteria. Use the PREPARE checklist to document environmental variables and husbandry conditions. Submit datasets to public repositories (e.g., NCBI BioProject) for peer audit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.